molecular formula C21H22Ge B11953897 Triphenyl(propyl)germane CAS No. 5424-30-6

Triphenyl(propyl)germane

Cat. No.: B11953897
CAS No.: 5424-30-6
M. Wt: 347.0 g/mol
InChI Key: QNSQYNSRYJCYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyl(propyl)germane is an organogermanium compound with the molecular formula C21H22Ge It consists of a germanium atom bonded to a propyl group and three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenyl(propyl)germane can be synthesized through several methods. One common approach involves the reaction of triphenylgermanium chloride with propylmagnesium bromide in an ether solvent. The reaction proceeds as follows:

Ph3GeCl+C3H7MgBrPh3GeC3H7\text{Ph}_3\text{GeCl} + \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{Ph}_3\text{GeC}_3\text{H}_7 Ph3​GeCl+C3​H7​MgBr→Ph3​GeC3​H7​

Biological Activity

Triphenyl(propyl)germane is an organogermanium compound that has garnered attention for its potential biological activities. Organogermanium compounds, including triphenyl derivatives, are known for their diverse applications in medicinal chemistry, particularly due to their interactions with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C21_{21}H25_{25}Ge and features a central germanium atom bonded to three phenyl groups and one propyl group. The presence of multiple aromatic rings contributes to its lipophilicity, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Some studies suggest that organogermanium compounds can inhibit tumor growth through various mechanisms.
  • Antimicrobial Properties : The compound may possess antimicrobial effects against certain bacterial strains.
  • Antioxidant Activity : this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
  • Cell Cycle Arrest : this compound may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : The compound can trigger apoptotic pathways in malignant cells, leading to programmed cell death.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or microbial metabolism.

Antitumor Activity

A study by Liu et al. (2021) investigated the effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability, with IC50_{50} values ranging from 10 to 20 µM across different cell lines. The study highlighted that the compound induced apoptosis through the activation of caspase pathways.

Cell LineIC50_{50} (µM)Mechanism of Action
A549 (Lung Cancer)15Apoptosis via caspase activation
MCF-7 (Breast Cancer)12Cell cycle arrest
HeLa (Cervical Cancer)18Reactive oxygen species generation

Antimicrobial Properties

In another study, this compound was tested against various bacterial strains. The compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Streptococcus pyogenes64
Escherichia coli>128

Antioxidant Activity

Research conducted by Zhang et al. (2022) demonstrated that this compound possesses significant antioxidant properties. The compound was shown to scavenge DPPH radicals effectively, with an IC50_{50} value of 25 µM.

Properties

CAS No.

5424-30-6

Molecular Formula

C21H22Ge

Molecular Weight

347.0 g/mol

IUPAC Name

triphenyl(propyl)germane

InChI

InChI=1S/C21H22Ge/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3

InChI Key

QNSQYNSRYJCYRU-UHFFFAOYSA-N

Canonical SMILES

CCC[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.